molecular formula C9H17NO2 B15311400 Methyl 3-[(3R)-piperidin-3-yl]propanoate CAS No. 917977-34-5

Methyl 3-[(3R)-piperidin-3-yl]propanoate

Cat. No.: B15311400
CAS No.: 917977-34-5
M. Wt: 171.24 g/mol
InChI Key: VJCAJSGDZGKOBU-MRVPVSSYSA-N
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Description

Methyl 3-[(3R)-piperidin-3-yl]propanoate (CAS 874440-84-3) is a chiral ester derivative of piperidine that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research . The compound features a piperidine ring, a common nitrogen-containing heterocycle in pharmaceuticals, and a methyl ester propanoate sidechain . The specific (3R) stereochemistry of the piperidine ring is of particular importance for creating enantiomerically pure compounds, as chirality often plays a critical role in biological activity and receptor binding affinity. This scaffold is primarily employed as a synthetic intermediate in the design and development of novel bioactive molecules. Piperidine and its derivatives are frequently explored in drug discovery for a wide range of therapeutic areas . As a bifunctional molecule, the secondary amine on the piperidine ring can participate in amide bond formation or act as a nucleophile, while the ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, offering multiple sites for chemical modification . Researchers utilize this compound to incorporate the chiral piperidine motif into more complex structures, such as protease inhibitors, receptor antagonists, and other pharmacologically active agents . Handling and Storage: For research purposes only. Store in a cool, dry place, sealed under dry conditions. Recommended storage temperature is 2-8°C .

Properties

CAS No.

917977-34-5

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 3-[(3R)-piperidin-3-yl]propanoate

InChI

InChI=1S/C9H17NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h8,10H,2-7H2,1H3/t8-/m1/s1

InChI Key

VJCAJSGDZGKOBU-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)CC[C@H]1CCCNC1

Canonical SMILES

COC(=O)CCC1CCCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3R)-piperidin-3-yl]propanoate typically involves the esterification of 3-[(3R)-piperidin-3-yl]propanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as acidic ion-exchange resins, can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3R)-piperidin-3-yl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(3R)-piperidin-3-yl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(3R)-piperidin-3-yl]propanoate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes in the body, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Methyl 3-[(3R)-piperidin-3-yl]propanoate with key analogues, focusing on structural features, synthesis, and physicochemical properties.

2.1. Structural and Functional Group Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents/Features Synthesis Yield/Purity Notable Properties Reference
This compound C9H17NO2 171.24 g/mol - (3R)-piperidine
- Methyl ester
Not specified Chiral ester; potential intermediate in drug synthesis -
Methyl (2R)-2-[(3R)-3-(Boc-amino)piperidin-1-yl]propanoate C15H28N2O4 300.40 g/mol - Boc-protected amine
- (2R,3R) stereochemistry
85% yield, dr 94:6 [α]20 D = −14.2° (c 0.77, MeOH); used in peptide coupling
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid C8H10N2O2 166.18 g/mol - Pyridin-3-yl group
- Carboxylic acid
Purity ≥98.5% Ionizable carboxylate; potential amino acid analog
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate C9H11FN2O2 198.20 g/mol - 5-Fluoro-pyridin-3-yl
- Methyl ester
Not specified Fluorine enhances electronegativity and binding affinity
3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride C14H21Cl2N2O2 329.24 g/mol - Piperazine ring
- Dihydrochloride salt
Not specified Enhanced solubility due to salt form
Methyl (S)-2-(Cbz-amino)-3-((S)-piperidin-3-yl)propanoate C18H26N2O4 334.42 g/mol - Cbz-protected amine
- (S,S) stereochemistry
Not specified Differing stereochemistry impacts receptor interactions
2.2. Key Differences and Implications

Steric and Electronic Effects: The Boc-protected analogue () exhibits reduced nucleophilicity at the piperidine nitrogen compared to the target compound, making it more stable under acidic conditions . Pyridin-3-yl derivatives () introduce aromaticity and hydrogen-bonding capabilities, which are absent in the target compound. For example, (R)-2-Amino-3-(pyridin-3-yl)propanoic acid’s carboxylate group increases hydrophilicity, contrasting with the ester’s lipophilicity .

Stereochemical Considerations :

  • The (3R) configuration in the target compound contrasts with the (S)-piperidin-3-yl group in ’s Cbz-protected analogue, which may lead to divergent biological activities or catalytic efficiencies .

Functional Group Reactivity: Ester vs. Carboxylic Acid: Methyl esters (as in the target compound) are typically more lipophilic and hydrolytically stable than carboxylic acids (e.g., ), favoring membrane permeability in drug design .

Synthetic Utility :

  • The Boc- and Cbz-protected analogues () are tailored for stepwise deprotection in multi-step syntheses, whereas the target compound’s unprotected piperidine may streamline reactions requiring free amines .

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